molecular formula C53H86O22 B12414361 Ilexoside O

Ilexoside O

Cat. No.: B12414361
M. Wt: 1075.2 g/mol
InChI Key: SRTQVFRLIYXRPC-BGBHIZDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ilexoside O is typically isolated from the roots of Ilex pubescens. The preparation involves several steps:

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through the extraction and purification process from natural sources, which may limit its availability for extensive research and application .

Chemical Reactions Analysis

Types of Reactions

Ilexoside O undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Antithrombotic Activity

One of the primary applications of Ilexoside O is its investigation for antithrombotic activity . A study aimed at preparing this compound from Ilex pubescens demonstrated its potential to inhibit thrombus formation, which is crucial in preventing cardiovascular diseases. The methodology involved extracting the compound and testing its efficacy in vitro and in vivo, revealing promising results that warrant further exploration in clinical settings .

Case Study: Antithrombotic Effects

  • Objective : To evaluate the antithrombotic effects of this compound.
  • Method : In vitro assays and animal models were employed to assess thrombus formation.
  • Findings : The results indicated a significant reduction in thrombus weight and length, suggesting that this compound could be developed into a therapeutic agent for thrombotic conditions.

Pharmacokinetics and Tissue Distribution

Research has also focused on the pharmacokinetics and tissue distribution of this compound, providing insights into its absorption characteristics and bioavailability. A study utilized ultra-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UPLC-qTOF-MS/MS) to quantify this compound in various tissues after oral administration .

Data Table: Pharmacokinetic Parameters

ParameterValue
Half-lifeX hours
CmaxY ng/mL
AUCZ ng·h/mL
ClearanceW mL/min
Mean Residence TimeV hours
  • : The study found that this compound exhibited favorable pharmacokinetic properties, indicating its potential for therapeutic use.

Absorption Characteristics

The absorption characteristics of this compound have been studied in conjunction with other saponins from Ilex pubescens. Research indicates that co-administration with P-glycoprotein inhibitors can significantly enhance the absorption rates of these compounds, including this compound .

Case Study: Absorption Enhancement

  • Objective : To investigate the intestinal absorption characteristics of this compound.
  • Method : In vivo studies using rat models were conducted to assess absorption rates with and without P-glycoprotein inhibitors.
  • Findings : The presence of inhibitors like verapamil improved the absorption rates significantly, suggesting that formulation strategies could enhance the bioavailability of this compound in clinical applications.

Biological Activities

This compound has been reported to exhibit various biological activities, including weak xanthine oxidase inhibition, which may contribute to its therapeutic effects in managing oxidative stress-related conditions .

Summary of Biological Activities

  • Xanthine Oxidase Inhibition : Potential role in reducing oxidative stress.
  • Antioxidant Properties : May contribute to cardiovascular health by mitigating oxidative damage.

Mechanism of Action

Ilexoside O exerts its effects primarily through the inhibition of xanthine oxidase, an enzyme involved in the production of uric acid. By inhibiting this enzyme, this compound can reduce the levels of uric acid in the body, which may help in the treatment of conditions like gout. Additionally, its anti-inflammatory effects are mediated through the modulation of various inflammatory pathways, including the mitogen-activated protein kinase and nuclear factor-kappa B pathways .

Comparison with Similar Compounds

Ilexoside O is similar to other triterpene saponins such as ilexsaponin A1, ilexsaponin B1, ilexsaponin B2, and ilexsaponin B3. These compounds share a similar aglycon structure but differ in their sugar moieties and specific biological activities. This compound is unique in its specific inhibition of xanthine oxidase and its potential anti-inflammatory and antithrombotic properties .

List of Similar Compounds

Biological Activity

Ilexoside O, a triterpenoid glycoside derived from various species of the Ilex genus, has garnered attention due to its notable biological activities, particularly in anticoagulation and potential therapeutic applications. This article delves into the compound's biological activity, supported by case studies, research findings, and data tables.

Chemical Composition and Source

This compound is primarily extracted from Ilex pubescens and Ilex asprella , plants known for their medicinal properties. The compound belongs to the class of triterpenoids, which are characterized by their diverse biological activities and structural complexity.

Anticoagulant Effects

One of the most significant biological activities of this compound is its anticoagulant effect . Research indicates that this compound can significantly reduce blood clot formation in the abdominal aorta, suggesting its potential use in managing thrombotic conditions. A study conducted by Taketa et al. (2004) demonstrated that this compound administration led to a decrease in abdominal aortic blood clots, highlighting its efficacy as an anticoagulant agent .

Xanthine Oxidase Inhibition

This compound also exhibits weak inhibitory activity against xanthine oxidase (XOD), with an IC50 value of 53.05 μM. This property may contribute to its potential in treating conditions associated with oxidative stress, such as gout and hyperuricemia .

Cardiovascular Benefits

Further studies have suggested that this compound may have cardiovascular benefits beyond anticoagulation. For instance, it has been shown to modulate lipid profiles, potentially lowering total cholesterol and low-density lipoprotein levels in animal models . This effect could be beneficial for patients with hyperlipidemia, a known risk factor for cardiovascular diseases.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that its anticoagulant effects may be mediated through the inhibition of specific clotting factors or pathways involved in thrombus formation. The modulation of lipid metabolism may involve alterations in enzymatic activity related to cholesterol synthesis and degradation.

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticoagulantDecreases abdominal aortic blood clotsTaketa et al., 2004
Xanthine Oxidase InhibitionIC50 = 53.05 μMMedchemExpress
Lipid Profile ModulationLowers total cholesterol and LDL levelsPMC

Case Studies

  • Anticoagulant Activity Study : In a controlled study on rats, this compound was administered at varying doses to observe its effects on thrombus formation. The results indicated a dose-dependent reduction in clot size compared to control groups not receiving the compound .
  • Lipid Modulation Study : Another study focused on the impact of this compound on lipid profiles in rats fed a high-cholesterol diet. The administration of this compound resulted in significant reductions in serum cholesterol levels, suggesting its potential as a therapeutic agent for managing dyslipidemia .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are essential for isolating and characterizing Ilexoside O from Ilex pubescens?

  • Methodological Answer : Isolation typically involves ethanol extraction followed by column chromatography (silica gel, reversed-phase C18) and HPLC purification. Structural elucidation relies on NMR (¹H, ¹³C, NOESY) for aglycone and sugar moiety identification, HRESIMS for molecular formula confirmation, and IR for functional group analysis (e.g., hydroxyl, carbonyl groups). Acid hydrolysis coupled with TLC/GC validates sugar components (e.g., D-glucose, L-arabinose) .

Q. How can researchers ensure the purity of this compound during extraction?

  • Methodological Answer : Purity is assessed via RP-HPLC with UV detection (e.g., 210 nm for triterpenoids). Protocols include comparing retention times with reference standards and quantifying impurities using area normalization. Repetitive column chromatography and recrystallization are employed to remove co-eluting compounds like ilexsaponin B3 .

Q. What are the primary challenges in differentiating this compound from structurally similar saponins?

  • Methodological Answer : Structural analogs (e.g., ilexpublesnins H and I) require detailed HMBC and NOESY correlations to distinguish sulfonylation or glycosylation patterns. For example, sulfonate groups on arabinose in ilexpublesnin H (C41H66O16S) are confirmed via HMBC cross-peaks between Ara-H-3 and sulfonated carbons .

Advanced Research Questions

Q. How can in vivo models be designed to evaluate the antithrombotic efficacy of this compound?

  • Methodological Answer : Use rodent models (e.g., rat arterial thrombosis) with intravenous administration. Key parameters include dose-response curves (e.g., 10–50 mg/kg), clot formation time, and platelet aggregation assays (e.g., ADP-induced). Controls should include heparin or aspirin as positive comparators. Histopathology and bleeding time measurements address safety .

Q. What experimental strategies resolve contradictions in reported bioactivities of this compound across studies?

  • Methodological Answer : Discrepancies (e.g., cytotoxicity vs. therapeutic effects) may arise from variations in cell lines, purity (>98% required), or assay conditions. Replicate studies using standardized protocols (e.g., CCK-8 assay for cytotoxicity) and validate purity via NMR/HPLC. Meta-analyses of raw data (e.g., EC50 values) can identify confounding factors .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Methodological Answer : Synthesize analogs via targeted modifications (e.g., sulfonation at Ara-C-3 or glycosylation at C-28). Test derivatives in vitro (e.g., platelet inhibition) and in silico (molecular docking with thrombin or COX-1). SAR trends are analyzed using regression models to correlate substituents (e.g., hydroxyl groups) with activity .

Q. What methodologies quantify this compound’s bioavailability in preclinical models?

  • Methodological Answer : Employ single-pass intestinal perfusion (SPIP) in rats with UPLC-MS quantification. Calculate permeability coefficients (Papp) and compare with reference drugs (e.g., metoprolol). Plasma pharmacokinetics (Cmax, AUC) are assessed via serial sampling and non-compartmental analysis .

Q. How do researchers validate the synergistic effects of this compound with other anticoagulants?

  • Methodological Answer : Isobolographic analysis combines this compound with heparin or rivaroxaban in platelet-rich plasma. Synergy is quantified via combination indices (CI < 1.0) and validated using isothermal titration calorimetry (ITC) to assess binding interactions .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound studies?

  • Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves in GraphPad Prism) to calculate EC50/IC50. ANOVA with post-hoc tests (Tukey’s) compares means across groups. Outliers are identified via Grubbs’ test .

Q. How should raw spectroscopic data (e.g., NMR, HRESIMS) be processed to minimize interpretation errors?

  • Methodological Answer : Apply Fourier transform deconvolution for overlapping peaks in NMR. HRESIMS data require isotopic pattern matching (e.g., m/z 845.39863 for C41H66O16S) and mass error thresholds (<5 ppm). Open-source tools like MZmine assist in peak alignment .

Properties

Molecular Formula

C53H86O22

Molecular Weight

1075.2 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2S,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C53H86O22/c1-22-11-16-53(47(66)75-44-39(65)36(62)33(59)26(19-54)70-44)18-17-50(6)24(42(53)52(22,8)67)9-10-29-49(5)14-13-30(48(3,4)28(49)12-15-51(29,50)7)72-45-40(32(58)25(56)21-68-45)74-46-41(37(63)34(60)27(20-55)71-46)73-43-38(64)35(61)31(57)23(2)69-43/h9,22-23,25-46,54-65,67H,10-21H2,1-8H3/t22-,23-,25+,26+,27+,28-,29+,30-,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41+,42+,43-,44-,45-,46-,49-,50+,51+,52+,53-/m0/s1

InChI Key

SRTQVFRLIYXRPC-BGBHIZDGSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C2C1(C)O)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O

Origin of Product

United States

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